Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester

Lipophilicity logP QSAR

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester (CAS 63986-42-5, molecular formula C₁₉H₃₂N₂O₃, MW 336.5 g/mol) is a synthetic carbamate-type local anesthetic belonging to the alkoxyphenylcarbamic acid ester class. Its structure comprises a 2-methyl-4-pentyloxyphenyl lipophilic head, a carbamate (–NH–C(=O)–O–) intermediate linkage, and a diethylaminoethyl basic side chain.

Molecular Formula C19H32N2O3
Molecular Weight 336.5 g/mol
CAS No. 63986-42-5
Cat. No. B13773650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester
CAS63986-42-5
Molecular FormulaC19H32N2O3
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C
InChIInChI=1S/C19H32N2O3/c1-5-8-9-13-23-17-10-11-18(16(4)15-17)20-19(22)24-14-12-21(6-2)7-3/h10-11,15H,5-9,12-14H2,1-4H3,(H,20,22)
InChIKeyKJRQROOOENUTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester (CAS 63986-42-5): Structural Classification and Procurement Context


Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester (CAS 63986-42-5, molecular formula C₁₉H₃₂N₂O₃, MW 336.5 g/mol) is a synthetic carbamate-type local anesthetic belonging to the alkoxyphenylcarbamic acid ester class . Its structure comprises a 2-methyl-4-pentyloxyphenyl lipophilic head, a carbamate (–NH–C(=O)–O–) intermediate linkage, and a diethylaminoethyl basic side chain. This compound is part of a broader series of phenylcarbamic acid derivatives extensively investigated in the Slovak/Czech medicinal chemistry literature from the 1960s–1980s for their high local anesthetic potency and favorable toxicity profiles relative to classical amino-ester and amino-amide anesthetics [1]. The pentyloxy (C5) substituent places it within the optimal alkoxy chain length (C5–C7) identified for maximal anesthetic activity in this series [2].

Why Carbanilic Acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester Cannot Be Replaced by In-Class Analogs Without Quantitative Performance Comparison


The alkoxyphenylcarbamic acid ester class exhibits steep structure-activity relationships (SAR) wherein relatively minor modifications to the aromatic substitution pattern, alkoxy chain length, or basic amine moiety produce large changes in local anesthetic potency, acute toxicity, and therapeutic index [1]. The 2-methyl substituent on the phenyl ring of CAS 63986-42-5 introduces steric and electronic perturbations that distinguish it from unsubstituted or differently substituted analogs, potentially affecting both sodium channel binding kinetics and metabolic stability [2]. Furthermore, the diethylaminoethyl side chain confers a characteristic pKa (estimated ~8.5–9.0) and lipophilicity profile that differs from dimethylamino, morpholino, or piperidino congeners, directly impacting onset time, duration of action, and tissue distribution [3]. Consequently, generic substitution among these analogs without head-to-head comparative data on potency, toxicity, and physicochemical properties carries substantial risk of altered pharmacological performance.

Quantitative Differentiation Evidence for Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester (CAS 63986-42-5) vs. Closest Analogs


Lipophilicity Advantage: Predicted logP of CAS 63986-42-5 vs. Dimethylamino and Butoxy Analogs

The target compound's calculated logP (ALOGPS 2.1 estimate: ~4.5) exceeds that of its dimethylamino analog (estimated logP ~3.7) by approximately 0.8 log units, attributable to the two additional methylene groups in the diethylamino moiety . This increased lipophilicity, within the optimal range (logP 4–6) identified for maximal local anesthetic activity in phenylcarbamic acid esters, is expected to enhance membrane penetration and sodium channel access relative to the dimethylamino congener [1]. Compared to the butoxy analog (C4 chain), the pentyloxy (C5) substitution further contributes approximately 0.5 logP units, consistent with the parabolic SAR established for alkoxy chain length in this series where C5–C7 chains yield peak potency [2].

Lipophilicity logP QSAR Drug design

Basic Amine pKa Differentiation: Diethylamino vs. Morpholino and Piperidino Side Chains

The diethylaminoethyl side chain of CAS 63986-42-5 confers an estimated pKa of ~8.7, compared to ~7.5 for the morpholinoethyl analog (63986-53-8) and ~9.5 for the piperidinoethyl analog [1]. At physiological pH 7.4, this translates to approximately 95% ionization for the target compound, 56% for the morpholino analog, and >99% for the piperidino analog. This intermediate ionization state is critical because phenylcarbamic acid local anesthetics uniquely increase their potency as external pH decreases—a property not shared by classical amide or ester anesthetics [2]. The diethylamino pKa provides a favorable balance: sufficient ionized fraction for high-affinity sodium channel binding while retaining enough un-ionized base for rapid membrane crossing, positioning it between the potentially slower-onset morpholino analog and the potentially more toxic piperidino analog [3].

pKa Ionization pH-dependent activity Sodium channel

Relative Local Anesthetic Potency: Class-Level Evidence from Phenylcarbamic Acid Ester Series vs. Procaine and Cocaine

While no direct potency determination for CAS 63986-42-5 has been located in the open literature, the phenylcarbamic acid ester class to which it belongs consistently demonstrates 91–135 times the potency of procaine and cocaine in standardized surface and infiltration anesthesia assays [1]. The SAR review by Beneš (1986) established that derivatives bearing alkoxy substituents of 5–7 carbon atoms (encompassing the pentyloxy group of the target compound) are optimal for maximal activity, and that the basic amine structure significantly modulates potency [2]. A related compound, carbisocaine (diethylamino-isopropylester of 2-heptyloxyphenylcarbamic acid), demonstrated 416 times the molar potency of procaine in skin anesthesia and 251 times cocaine in corneal anesthesia [3]. The target compound's combination of C5 alkoxy chain, 2-methyl substitution, and diethylaminoethyl side chain is consistent with the structural determinants of high potency identified across this series.

Local anesthetic potency Surface anesthesia Infiltration anesthesia Therapeutic index

Molecular Weight and Hydrogen Bond Acceptor/Donor Profile vs. Morpholino Analog

CAS 63986-42-5 (C₁₉H₃₂N₂O₃, MW 336.5) has a lower molecular weight and a reduced hydrogen bond acceptor count (5 HBA) compared to its morpholinoethyl analog 63986-53-8 (C₁₉H₃₀N₂O₄, MW 350.5, 6 HBA) [1]. The absence of the morpholine oxygen eliminates one hydrogen bond acceptor, potentially reducing aqueous solubility but enhancing passive membrane permeability as predicted by Lipinski-type analyses [2]. The 14 Da lower molecular weight also provides a marginal advantage in molar potency calculations (more active molecules per unit mass). For procurement purposes, the target compound delivers approximately 4.2% more molecules per gram than the morpholino analog (2.97 mmol/g vs. 2.85 mmol/g), which becomes meaningful in large-scale experimental designs [3].

Molecular weight Hydrogen bonding Physicochemical properties Formulation

Recommended Application Scenarios for Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester Based on Quantitative Differentiation Evidence


Local Anesthetic Potency Screening and SAR Expansion Studies in Phenylcarbamic Acid Series

Based on the class-level evidence that alkoxy substituents of 5–7 carbons confer optimal local anesthetic potency exceeding procaine by 91–416 fold [1], CAS 63986-42-5 is positioned as a key probe compound for SAR expansion within the C5 alkoxy subseries. Its diethylaminoethyl side chain provides a distinct pKa and lipophilicity profile compared to dimethylamino, morpholino, and piperidino congeners, enabling systematic investigation of how basic amine structure modulates the unique pH-dependent activity enhancement characteristic of this class [2]. Researchers seeking to map the intersection of alkoxy chain length and amine basicity on potency and toxicity should prioritize this compound alongside its C4 (butoxy) and C6 (hexyloxy) diethylamino analogs.

Investigation of pH-Dependent Local Anesthesia in Inflamed or Acidotic Tissue Models

The phenylcarbamic acid ester class uniquely exhibits increasing local anesthetic potency with decreasing external pH—a property opposite to that of classical amino-amide and amino-ester anesthetics whose potency diminishes in acidic environments [1]. The estimated pKa of ~8.7 for the diethylamino group ensures a high ionized fraction at physiological pH while retaining sufficient un-ionized base for membrane crossing. This compound is therefore suited for in vivo or ex vivo models of inflamed, infected, or ischemic tissue where extracellular pH is depressed (pH 5.5–6.8), contexts where conventional agents such as lidocaine or procaine lose efficacy [2]. The 2-methyl substituent may additionally influence the compound's behavior in these models relative to unsubstituted analogs.

Comparative Procurement for Physicochemical Property-Driven Formulation Development

The target compound's calculated logP of ~4.5 and reduced hydrogen bond acceptor count (5 vs. 6 for the morpholino analog) make it a candidate for formulations requiring balanced lipophilicity for transdermal or topical delivery [1]. Its intermediate molecular weight (336.5 Da) and single carbamate hydrogen bond donor place it within favorable physicochemical space for passive diffusion across biological barriers. When procuring for formulation screens comparing ester-type carbamate anesthetics, users should weigh the 4.2% molar advantage per gram against the potentially higher aqueous solubility of the morpholino analog, selecting based on whether permeability or solubility is the primary formulation constraint [2].

Antiarrhythmic and Cardiovascular Activity Screening in Phenylcarbamate Series

Several alkoxyphenylcarbamic acid esters have demonstrated dual local anesthetic and antiarrhythmic activity, with some compounds showing 3–50 fold higher efficiency indices compared to procaine and cocaine in cardiovascular models [1]. The diethylaminoethyl ester side chain of CAS 63986-42-5 is structurally analogous to that of procaine (2-diethylaminoethyl 4-aminobenzoate), suggesting potential Class Ib antiarrhythmic activity via sodium channel blockade in cardiac tissue. The 2-methyl-4-pentyloxy substitution pattern distinguishes it from previously studied antiarrhythmic phenylcarbamates, making it a candidate for screening in Langendorff heart or isolated cardiomyocyte models to establish whether the structural modifications confer selectivity for neuronal vs. cardiac sodium channel isoforms [2].

Quote Request

Request a Quote for Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.